molecular formula C26H21FN4O4S B2556675 3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115452-76-0

3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Cat. No.: B2556675
CAS No.: 1115452-76-0
M. Wt: 504.54
InChI Key: PVEUZMWIULLBCL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative with a complex structure featuring multiple functional groups. The quinazolinone core is substituted at the 3-position with a 4-fluorophenyl group, at the 2-position with a 4-nitrobenzylthio moiety, and at the 7-position with a pyrrolidine-1-carbonyl group.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S/c27-19-6-10-20(11-7-19)30-25(33)22-12-5-18(24(32)29-13-1-2-14-29)15-23(22)28-26(30)36-16-17-3-8-21(9-4-17)31(34)35/h3-12,15H,1-2,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEUZMWIULLBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The specific structural features of this compound suggest a promising profile for therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C20H19FN4OS
  • Molecular Weight : 394.46 g/mol
  • Key Functional Groups :
    • Fluorophenyl moiety
    • Nitrobenzyl thioether
    • Pyrrolidine carbonyl

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities. The following sections summarize the key findings related to the specific compound .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to the one have been shown to inhibit various cancer cell lines through mechanisms involving tyrosine kinase inhibition, which is crucial in cancer cell proliferation and survival.

  • Mechanism of Action :
    • Inhibition of tyrosine kinases has been a primary target for many quinazoline derivatives. These compounds act by binding to the ATP-binding site of kinases, thereby preventing phosphorylation processes essential for cancer cell growth .
    • The presence of the nitro group and thioether linkage in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against tumor cells.
  • Case Studies :
    • A study on similar quinazoline compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range . While specific data for this compound is limited, structural analogs suggest a comparable activity profile.

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The thioether group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

  • Research Findings :
    • Compounds containing thioether functionalities have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the compound could possess similar antimicrobial properties.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any potential therapeutic application. Preliminary studies on related quinazoline compounds indicate that while they exhibit potent biological activity, careful evaluation of their safety profiles through in vitro and in vivo studies is necessary.

Toxicological Studies

  • Some studies have reported that certain quinazoline derivatives exhibit low toxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin . However, detailed toxicological assessments specifically for this compound are warranted.

Scientific Research Applications

Structure

The molecular formula of the compound is C19_{19}H19_{19}N3_{3}O3_{3}S, indicating the presence of various functional groups that contribute to its biological activities. The key structural features include:

  • Quinazoline core : Known for various pharmacological properties.
  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Nitrobenzyl thioether : Potentially increases antimicrobial properties.
  • Pyrrolidine carbonyl : May influence the compound's interaction with biological targets.

Physicochemical Properties

The compound's physicochemical properties, such as solubility and stability, are crucial for its biological activity. Preliminary studies suggest moderate solubility in organic solvents, which may facilitate its use in drug formulations.

Anticancer Activity

Recent studies have indicated that compounds with quinazoline scaffolds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • EGFR Inhibition : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The presence of the fluorophenyl group enhances this inhibitory activity, making it a potential candidate for further development against various cancer types .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. The introduction of a nitrobenzyl thioether moiety is believed to enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated:

  • Broad-spectrum Activity : Compounds similar to 3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Synthesis and Characterization :
    • A study synthesized a series of quinazoline derivatives, including variations with different substituents at the 2-position. These compounds were characterized using NMR and mass spectrometry, confirming their structures and purity .
  • Biological Evaluation :
    • Another investigation focused on evaluating the anticancer efficacy of a related quinazoline derivative in human cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting that modifications to the quinazoline core could enhance potency .

Summary of Biological Activities

Compound NameBiological ActivityTargetReference
This compoundAnticancerEGFR
Related Quinazoline DerivativeAntimicrobialVarious Bacteria
Quinazoline HybridCytotoxicityCancer Cell Lines

Synthesis Overview

StepReaction TypeReagents/ConditionsYield
1Nucleophilic substitution4-nitrobenzyl chloride + thiolHigh
2CyclizationPyrrolidine + quinazoline derivativeModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

No structural analogues of this compound are explicitly described in the provided evidence. However, quinazolinone derivatives often exhibit activity modulation based on substituent variations. For example:

  • 7-Substituted Quinazolinones: The pyrrolidine-1-carbonyl group could confer solubility or influence interactions with hydrophobic binding pockets, contrasting with simpler alkyl or aryl substitutions.

Functional Comparisons Using Historical Analgesic Assays

The provided evidence describes a 1941 rodent pain threshold assay to evaluate analgesics like opiates and cobra venom .

Compound Analgesic Efficacy (Relative to Morphine) Key Findings from
Morphine 1.0 (Reference) Gold-standard opioid; results aligned with clinical use.
Codeine 0.2 Lower potency, consistent with its prodrug status.
Cobra Venom 0.0 No analgesic activity observed.
Hypothetical Quinazolinone Not tested Data unavailable in provided sources.

Mechanistic Divergence

  • Opiates : Act via μ-opioid receptors, inducing central nervous system depression.
  • Quinazolinones: May target peripheral pathways (e.g., COX inhibition, ion channel modulation), reducing systemic side effects compared to opiates.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this quinazolinone derivative?

  • Methodological Answer : Prioritize modular synthesis to incorporate the fluorophenyl, nitrobenzylthio, and pyrrolidine-carbonyl moieties. For example, thioether formation via nucleophilic substitution (e.g., coupling 4-nitrobenzyl mercaptan with a halogenated quinazolinone precursor) requires anhydrous conditions and catalysts like K₂CO₃/DMF . Purification via column chromatography (hexane:EtOAc gradients) and validation by HPLC (Ascentis® Phenyl-Hexyl columns, 90% purity threshold) are critical .

Q. How can structural confirmation be achieved for this compound?

  • Methodological Answer : Use multimodal characterization:

  • X-ray crystallography for unambiguous conformation (as demonstrated for related fluorophenyl-quinazolinones in ) .
  • 1H/13C NMR to verify substituent integration (e.g., pyrrolidine carbonyl at ~170 ppm, nitrobenzyl protons as a deshielded singlet) .
  • HRMS for molecular weight validation (target ± 0.001 Da) .

Q. What are standard protocols for assessing compound stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies in DMSO/PBS (pH 7.4) at 25°C and 4°C. Monitor degradation via LC-MS over 72 hours. For light-sensitive thioether groups (e.g., nitrobenzylthio), use amber vials and argon blankets .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer : Discrepancies (e.g., IC50 variability in enzyme vs. cell-based assays) may arise from off-target effects or solubility issues.

  • Validate target engagement using thermal shift assays or SPR for direct binding .
  • Use orthogonal assays (e.g., cellular thermal proteome profiling, CETSA) to confirm intracellular target modulation .

Q. What strategies optimize the structure-activity relationship (SAR) for mPGES-1 inhibition?

  • Methodological Answer :

  • Scaffold hopping : Replace the pyrrolidine-carbonyl group with morpholine or piperidine analogs to modulate lipophilicity (clogP ± 0.5) .
  • Bioisosteric replacement : Substitute the nitro group (meta to thioether) with cyano or trifluoromethyl to enhance metabolic stability .
  • Free-Wilson analysis to quantify contributions of substituents to inhibitory potency .

Q. How to address low aqueous solubility impeding in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the quinazolinone 4-position, which hydrolyze in serum .
  • Nanoformulation : Use PEGylated liposomes (size <200 nm, PDI <0.2) to improve bioavailability .

Q. What computational methods predict off-target interactions for this compound?

  • Methodological Answer :

  • Perform molecular docking against the DrugBank database (AutoDock Vina, ΔG ≤ -8 kcal/mol cutoff) .
  • Validate predictions with broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) .

Data Analysis & Contradiction Management

Q. How to interpret conflicting cytotoxicity results between cancer cell lines?

  • Methodological Answer :

  • Stratify data by genetic biomarkers (e.g., EGFR mutation status in NSCLC vs. wild-type lines) .
  • Use synergy scores (Combenefit software) to assess combinatorial effects with standard chemotherapeutics .

Q. Why does the compound exhibit species-specific activity in preclinical models?

  • Methodological Answer :

  • Compare CYP450 metabolic profiles (human vs. rodent liver microsomes) to identify differential oxidation pathways .
  • Use transgenic mouse models expressing humanized mPGES-1 to reconcile disparities .

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